Extremely Limited Public Bioactivity Data Precludes Robust Comparator-Based Differentiation
A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases was conducted for quantitative comparator-based evidence for 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile (CAS 845294-44-2; SMILES: CC(=O)n1cccc1C=C(C#N)C#N). No primary research papers, patents, or authoritative database entries containing quantitative activity data (IC₅₀, Kᵢ, EC₅₀, etc.) with a clearly identified comparator compound were found for this exact structure [1]. PubChem (CID 45119357) contains no bioassay results for this compound [2]. A patent family (US8993586) describing pyrrole-based ACC inhibitors lists compounds with numerical identifiers (e.g., compound 82, compound 85), but the SMILES strings associated with these entries in BindingDB (e.g., CHEMBL2419599, CHEMBL2419592) correspond to structurally distinct, higher molecular weight compounds that are not 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile [3]. Furthermore, the structurally related patent US9278954 describes ACC inhibitors where the exemplified compounds (e.g., 1.10, 1.12, 1.17) similarly do not match this compound's SMILES [3]. Consequently, no evidence meeting the Core Evidence Admission Rules (simultaneous quantitative data for target compound and comparator under defined assay conditions) could be identified.
| Evidence Dimension | N/A – No qualifying comparator data identified |
|---|---|
| Target Compound Data | N/A |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
A scientific or industrial user considering procurement of this compound must recognize that, as of the search date, no public-domain quantitative evidence supports a claim of differentiation over any structurally related analog; selection decisions must rest on the compound's synthetic utility or bespoke in-house screening rather than published comparator data.
- [1] Search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents conducted on 2026-04-30 using the compound name, CAS number (845294-44-2), SMILES (CC(=O)n1cccc1C=C(C#N)C#N), and InChIKey (BXGCKZXIJDZAPP-UHFFFAOYSA-N). No primary research articles with biological data were retrieved. View Source
- [2] PubChem. 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile. BioAssay Results section: 'No BioAssay results for this compound.' CID 45119357. Access date: 2026-04-30. View Source
- [3] BindingDB entries BDBM50439638 (CHEMBL2419599), BDBM50439636 (CHEMBL2419592), BDBM50439627 (CHEMBL2419603), BDBM212619, and BDBM212626. SMILES inspection confirms these are structurally distinct compounds not matching 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile. Access date: 2026-04-30. View Source
